molecular formula C26H23ClN2O4 B5172104 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

Cat. No.: B5172104
M. Wt: 462.9 g/mol
InChI Key: BJJNTJLKTDPYNM-UHFFFAOYSA-N
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Description

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c1-14-20(13-28)25(17-6-9-23(33-15(2)30)24(12-17)32-3)26-21(29-14)10-18(11-22(26)31)16-4-7-19(27)8-5-16/h4-9,12,18,25,29H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJNTJLKTDPYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC(=O)C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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